molecular formula C18H12O4 B8346543 5-(Naphthalen-2-yl)isophthalic acid

5-(Naphthalen-2-yl)isophthalic acid

Cat. No.: B8346543
M. Wt: 292.3 g/mol
InChI Key: SUZSEOPSSUZGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Naphthalen-2-yl)isophthalic acid (CAS 444343-41-3) is an aromatic dicarboxylic acid with a molecular formula of C18H12O4 and a molecular weight of 292.29 g/mol . This compound serves as a versatile and valuable organic building block in advanced materials research, particularly in the field of crystal engineering and supramolecular chemistry . Its structure, which combines a rigid naphthalene ring with two carboxylic acid groups on the isophthalic acid core, is designed to form complex molecular frameworks through coordination bonds and hydrogen bonds . A primary research application of this compound is as a linker molecule in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . The carboxylic acid groups can coordinate with metal ions to create porous crystalline networks, while the bulky naphthalene side group can influence the final structure's geometry and properties, such as its surface area and thermal stability . Furthermore, the compound's capacity to form extensive hydrogen-bonding networks, including with solvent molecules like water and dimethyl sulfoxide (DMSO), makes it a subject of interest for studying solid-state supramolecular assemblies . These networks can lead to stable crystal structures with specific topologies, as evidenced by its crystallization in a triclinic system . The synthetic route to this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which efficiently links the naphthalene boron ester to a halogenated isophthalic acid precursor . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

5-naphthalen-2-ylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C18H12O4/c19-17(20)15-8-14(9-16(10-15)18(21)22)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20)(H,21,22)

InChI Key

SUZSEOPSSUZGPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

Contextualization of Substituted Isophthalic Acids As Organic Linkers in Contemporary Chemistry

Isophthalic acid (benzene-1,3-dicarboxylic acid) and its derivatives are fundamental components in the design of coordination polymers and metal-organic frameworks (MOFs). nih.govwikipedia.org Unlike its linear isomer, terephthalic acid, the 120-degree angle between the carboxyl groups in isophthalic acid provides a bent, V-shaped geometry. This non-linear orientation is crucial for the formation of diverse and complex network topologies in one, two, or three dimensions. wikipedia.orgrsc.org

The properties of MOFs and coordination polymers are intrinsically linked to the organic linkers and metal ions used in their synthesis. researchgate.net Researchers utilize 5-substituted isophthalic acids to introduce specific functional groups into the resulting frameworks. These substitutions can tailor the framework's properties for specific applications, such as catalysis, gas storage, luminescence, and magnetism. rsc.orgrsc.orgacs.org The introduction of different functional groups at the 5-position allows for fine-tuning of the pore size, shape, and chemical environment within the material's structure. rsc.orgresearchgate.net This strategic functionalization has led to the development of a vast library of isophthalate-based linkers, each capable of producing materials with unique structural and functional attributes. researchgate.netrsc.orgrsc.org

Significance of Naphthalene Moieties in π Conjugated Systems and Extended Architectures

Naphthalene (B1677914) is a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. Its structure features a delocalized system of ten π-electrons across the entire molecule. This extensive π-conjugation is the source of naphthalene's characteristic chemical and photophysical properties. In materials science, incorporating π-conjugated systems is a key strategy for developing materials with tailored electronic and optical functionalities.

The delocalized π-electrons in naphthalene-containing molecules can absorb and emit light, making them valuable components for fluorescent sensors and organic light-emitting diodes (OLEDs). Furthermore, the extended π-system facilitates charge transport, a critical property for organic semiconductors. The rigid and planar nature of the naphthalene unit can also impart thermal and structural stability to polymers and frameworks. Computational modeling has shown that π-π interactions involving naphthalene groups are a significant factor in the sorption and recognition of other molecules, which is crucial for applications in separation and sensing.

Overview of Academic Research Trajectories for Naphthalene Functionalized Isophthalic Acid Systems

Chemical Synthesis Approaches for this compound and Derivatives

The synthesis of this compound and its derivatives involves a range of strategic chemical transformations. These methods are pivotal in creating tailored molecular structures for various applications, particularly in the field of materials science. Key synthetic approaches include palladium-catalyzed cross-coupling reactions, azo coupling, and subsequent hydrolysis or derivatization of the carboxylic acid groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds between aromatic rings. nih.govnih.gov This methodology is particularly effective for synthesizing this compound by coupling a naphthalene-containing boronic acid or ester with a derivative of isophthalic acid.

The general scheme for a Suzuki coupling reaction in this context would involve the reaction of a 2-naphthaleneboronic acid with a 5-haloisophthalic acid derivative (e.g., dimethyl 5-bromoisophthalate) in the presence of a palladium catalyst and a base. The palladium catalyst, often a complex like tetrakis(triphenylphosphine)palladium(0), facilitates the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle. mdpi.com The choice of base, solvent, and reaction conditions is crucial for achieving high yields and purity. mdpi.com This approach offers a versatile route to a wide array of 5-aryl isophthalic acid derivatives by simply varying the boronic acid component. nih.gov

A typical procedure involves heating a mixture of the aryl halide, boronic acid, palladium catalyst, and a base such as potassium phosphate in a suitable solvent system like 1,4-dioxane (B91453) and water. mdpi.com The reaction progress is monitored, and upon completion, the product is isolated and purified. This method's tolerance for various functional groups makes it a highly adaptable strategy for synthesizing complex naphthalene-substituted isophthalic acids. nih.gov

Azo Coupling Reactions in the Synthesis of Naphthalene-Isophthalic Acid Conjugates

Azo coupling reactions provide a distinct synthetic route to naphthalene-isophthalic acid conjugates, where the two moieties are linked by an azo group (-N=N-). tsijournals.comorganic-chemistry.org This method is of significant interest for the creation of dyes and pigments. organic-chemistry.orgcuhk.edu.hk The synthesis typically begins with the diazotization of an amino-functionalized naphthalene or isophthalic acid derivative. tsijournals.com

For instance, 5-aminoisophthalic acid can be converted into a diazonium salt by treatment with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. tsijournals.comcuhk.edu.hk This reactive diazonium salt is then coupled with a suitable naphthalene derivative, such as naphthalen-2-ol, which acts as the coupling component. cuhk.edu.hk The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich naphthalene ring, usually at the para position to an activating group unless that position is blocked. organic-chemistry.org The pH of the reaction medium is a critical parameter that must be carefully controlled to ensure the success of the coupling reaction. organic-chemistry.org

This synthetic strategy allows for the creation of a diverse library of azo dyes by varying the diazo component and the coupling partner. tsijournals.com The resulting naphthalene-isophthalic acid azo compounds can exhibit interesting photophysical properties.

Hydrolysis and Derivatization Strategies for Carboxylic Acid Functionalities

The final step in many synthetic routes to this compound involves the hydrolysis of ester groups to the corresponding carboxylic acids. chemguide.co.uk This transformation is typically achieved through either acidic or basic hydrolysis. libretexts.org Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction that goes to completion. chemguide.co.uklibretexts.org

In a typical procedure, the diester of this compound is refluxed with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgnih.gov This process cleaves the ester linkages, yielding the disodium (B8443419) or dipotassium (B57713) salt of the isophthalic acid and the corresponding alcohol. libretexts.org Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate salts to afford the final this compound, which can then be isolated by filtration. chemguide.co.uknih.gov

The carboxylic acid functionalities of this compound can also be further derivatized to create a variety of functional molecules. For example, they can be converted back into esters, or transformed into amides or other functional groups, allowing for the synthesis of a wide range of derivatives with tailored properties.

Rational Design Principles for Naphthalene-Isophthalic Acid Ligands in Material Fabrication

The rational design of naphthalene-isophthalic acid ligands is crucial for the fabrication of advanced materials, particularly metal-organic frameworks (MOFs). rsc.orgnih.gov The structural and electronic properties of the ligand directly influence the resulting material's architecture, porosity, and functionality.

Control over Stereochemistry and Regioisomerism in Synthesis

The spatial arrangement of atoms within a molecule, known as stereochemistry, and the specific placement of functional groups, or regioisomerism, are fundamental aspects of ligand design. rijournals.comresearchgate.net Controlling these features during the synthesis of naphthalene-isophthalic acid derivatives is essential for dictating the final properties of the materials they form. rijournals.com

Stereochemistry: While this compound itself is achiral, the introduction of chiral substituents on either the naphthalene or isophthalic acid core can lead to chiral ligands. The use of such enantiomerically pure ligands is a key strategy in the synthesis of homochiral MOFs, which have applications in asymmetric catalysis and enantioselective separations. researchgate.net Methods to achieve stereochemical control include the use of chiral starting materials, chiral catalysts, or chiral auxiliaries during the synthesis. researchgate.net

Regioisomerism: The position of the naphthalene group on the isophthalic acid ring, as well as the placement of any additional substituents, significantly impacts the ligand's geometry and coordination behavior. rsc.org For example, linking the naphthalene at the 5-position of isophthalic acid results in a bent or "V-shaped" ligand, which can lead to the formation of specific network topologies in MOFs. The synthesis must be carefully designed to ensure the desired regioisomer is obtained, as different isomers can lead to vastly different material structures and properties. rsc.org

Modular Synthesis for Tailored Naphthalene-Isophthalic Acid Derivatives

A modular or building-block approach to the synthesis of naphthalene-isophthalic acid derivatives allows for the systematic variation of the ligand's structure to fine-tune its properties. rsc.org This strategy involves preparing a core structure, such as 5-bromoisophthalic acid, which can then be coupled with a variety of functionalized naphthalene boronic acids via Suzuki coupling.

This modularity enables the incorporation of different functional groups onto the naphthalene ring. These functional groups can be chosen to:

Tune the electronic properties of the ligand, which can affect the photophysical properties of the resulting materials.

Introduce specific binding sites for guest molecules within the pores of a MOF.

Alter the steric bulk of the ligand to control the pore size and shape of the resulting framework.

Serve as post-synthetic modification sites , where further chemical transformations can be carried out on the ligand after the MOF has been assembled.

By systematically changing the naphthalene building block, a library of ligands can be synthesized and used to create a family of related materials with tailored functionalities for applications in gas storage, separation, and catalysis. rsc.orgnih.gov

High-Resolution Spectroscopic Analysis for Structural and Electronic Elucidation

Spectroscopic techniques are indispensable for confirming the molecular identity and probing the electronic environment of this compound. Each method provides a unique piece of the structural puzzle, from the atomic connectivity to the nature of its chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds in solution. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from its constituent parts and closely related analogs like 5-(Naphthalen-1-yl)isophthalic acid.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons on the isophthalic acid ring and the naphthalene ring system. The two protons of the carboxylic acid groups (-COOH) would appear as a broad singlet far downfield, typically above 13 ppm, due to strong deshielding and hydrogen bonding. The protons on the isophthalic acid ring are expected to appear as singlets or narrowly split multiplets in the aromatic region (around 8.0-8.6 ppm). The seven protons of the naphthalene moiety would exhibit a complex series of multiplets in the aromatic region, generally between 7.5 and 8.1 ppm, with chemical shifts and coupling patterns dictated by their position on the naphthalene rings.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the two carboxylic acid groups are expected at the most downfield positions, typically around 166.5 ppm. The spectrum would also feature a series of signals corresponding to the quaternary and protonated aromatic carbons of both the isophthalic acid and naphthalene rings, with expected chemical shifts ranging from approximately 124 to 141 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound based on related compounds. Data inferred from analyses of 5-(Naphthalen-1-yl)isophthalic acid and parent compounds.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)> 13 (broad singlet)~ 166.5
Isophthalic Acid (Ar-H)8.0 - 8.6129.0 - 141.0
Naphthalene (Ar-H)7.5 - 8.1124.0 - 134.0

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Intermolecular Interactions

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by the characteristic vibrations of its carboxylic acid groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration within a hydrogen-bonded dimer of carboxylic acids. A sharp and intense absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Additional peaks in the fingerprint region (below 1600 cm⁻¹) arise from C=C stretching vibrations of the aromatic rings and C-H bending modes.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary data, particularly for the non-polar bonds of the aromatic backbone. The symmetric stretching vibrations of the naphthalene and benzene (B151609) rings, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum. Key Raman bands are expected for the C=C stretching modes of the aromatic rings (around 1600 cm⁻¹) and the C-H stretching modes (around 3060 cm⁻¹).

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound. Data inferred from analyses of related compounds and functional group correlations.

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Description
O-H StretchFT-IR2500 - 3300Broad, due to H-bonding in carboxylic acid dimer
C-H Stretch (Aromatic)FT-IR / FT-Raman3000 - 3100Sharp peaks
C=O StretchFT-IR~ 1700Strong, sharp carbonyl absorption
C=C Stretch (Aromatic)FT-IR / FT-Raman1630 - 1580Characteristic ring vibrations

Theoretical Investigations using Density Functional Theory (DFT) and Related Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the properties of molecules, complementing experimental data by providing a detailed picture of geometry, conformation, and electronic structure.

Geometry Optimization and Conformational Analysis

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by minimizing its energy. For this compound, a key structural parameter is the dihedral angle between the plane of the isophthalic acid ring and the plane of the naphthalene ring system. Due to steric hindrance between the adjacent protons on the two rings, a completely planar conformation is energetically unfavorable. Studies on the closely related 5-(Naphthalen-1-yl)isophthalic acid have shown that the two aromatic systems are significantly twisted, with calculated and experimentally determined dihedral angles in the range of 57-59°. A similar non-planar, twisted conformation is expected for this compound to achieve maximum stability.

Electronic Structure Analysis (HOMO/LUMO Energies and Molecular Orbitals)

The electronic properties of the molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations can map the distribution and energy levels of these orbitals.

HOMO and LUMO Distribution: For this compound, the HOMO is predicted to be primarily localized on the electron-rich naphthalene moiety, which acts as the principal electron donor. Conversely, the LUMO is expected to be distributed across the isophthalic acid portion of the molecule, particularly centered on the electron-withdrawing carboxylic acid groups.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a critical parameter that relates to the molecule's chemical reactivity and its optical properties. A smaller HOMO-LUMO gap generally implies that the molecule is more easily excitable, corresponding to longer wavelength absorptions in the UV-Vis spectrum. This calculated energy gap provides a theoretical basis for the electronic transitions observed experimentally.

Prediction and Assignment of Vibrational Frequencies

The vibrational frequencies of this compound can be predicted and assigned using computational methods, primarily Density Functional Theory (DFT). Such calculations, often performed using basis sets like B3LYP/6-311G(d,p), provide a theoretical vibrational spectrum that can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy tandfonline.combibliotekanauki.plnih.goviosrjournals.org.

The vibrational modes of this compound are determined by the collective motions of its constituent atoms. These can be broadly categorized based on the functional groups present: the naphthalene moiety, the isophthalic acid moiety, and the C-C bond linking them.

Expected Vibrational Modes for this compound:

Carboxylic Acid Group (Isophthalic Acid Moiety):

O-H Stretching: A broad band is typically observed in the high-frequency region of the IR spectrum, usually between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups in the carboxylic acid dimers researchgate.net.

C=O Stretching: A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹ for the carbonyl group in the carboxylic acid researchgate.net.

C-O Stretching and O-H Bending: These vibrations are coupled and appear in the fingerprint region of the spectrum, typically between 1210 and 1440 cm⁻¹ researchgate.net.

Naphthalene and Benzene Rings:

Aromatic C-H Stretching: These vibrations give rise to sharp bands in the region of 3000-3100 cm⁻¹.

C=C Stretching: Multiple bands of varying intensity are expected between 1400 and 1600 cm⁻¹, corresponding to the stretching of the carbon-carbon bonds within the aromatic rings.

In-plane and Out-of-plane C-H Bending: These vibrations produce a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the substitution pattern of the aromatic rings.

Inter-ring C-C Stretching: The vibration of the C-C bond connecting the naphthalene and isophthalic acid moieties is expected to be a weak band in the fingerprint region.

A detailed assignment of these vibrational modes would require a full computational analysis, including Potential Energy Distribution (PED) calculations, to determine the contribution of each type of motion to the observed spectral bands nih.gov.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound based on Functional Groups

Functional Group/MoietyVibrational ModeTypical Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretching (H-bonded)2500 - 3300
C=O Stretching1680 - 1710
C-O Stretching / O-H Bending1210 - 1440
Aromatic RingsC-H Stretching3000 - 3100
C=C Stretching1400 - 1600
C-H Bending (out-of-plane)690 - 900

Note: These are general ranges and the precise frequencies for this compound would require specific experimental measurement or computational calculation.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

The solid-state structure and properties of this compound are governed by a network of non-covalent intermolecular interactions. These can be elucidated through single-crystal X-ray diffraction and further analyzed using computational tools like Hirshfeld surface analysis mdpi.com.

Hydrogen Bonding: The most significant intermolecular interaction in this system is expected to be hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers. In the solid state, these dimers can further link together, creating chains or more complex three-dimensional networks wikipedia.orgepa.gov. In a related compound, 5-(naphthalen-1-yl)isophthalic acid, multiple O-H···O hydrogen bonds have been observed to link the carboxylic acid groups with solvent molecules (water and DMSO), giving rise to double ribbons in the crystal structure nih.gov. A similar propensity for strong hydrogen bonding is anticipated for the 2-naphthalenyl isomer.

π-Stacking: The presence of two large aromatic systems, the naphthalene and the substituted benzene ring, introduces the possibility of π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings, can play a crucial role in the packing of the molecules in the crystal lattice uva.esrsc.orgresearchgate.net. However, the relative orientation of the two aromatic rings within the molecule is a key factor. In the crystal structure of 5-(naphthalen-1-yl)isophthalic acid, the dihedral angle between the naphthalene and isophthalic acid moieties is approximately 57-59 degrees nih.gov. This significant twist between the aromatic planes may hinder intramolecular π-stacking. In that specific crystal structure, the naphthyl groups adopt a herringbone pattern, which also prevents significant intermolecular π-stacking nih.gov. The extent of π-stacking in the 2-naphthalenyl isomer would depend on its specific crystalline form.

Table 2: Plausible Intermolecular Interactions in Solid this compound

Interaction TypeDescriptionExpected Significance
O-H···O Hydrogen Bonding Between carboxylic acid groups, and potentially with solvent molecules.High (primary interaction)
π-π Stacking Between adjacent naphthalene and/or benzene rings.Moderate to Low (dependent on crystal packing)
C-H···O Hydrogen Bonding Between aromatic C-H donors and carbonyl oxygen acceptors.Low to Moderate
C-H···π Interactions Between aromatic C-H donors and the π-face of adjacent aromatic rings.Low
Dispersion Forces (van der Waals) General attractive forces between molecules.High (collectively significant)

Charge Transfer Pathways and Electronic Distribution Studies

The electronic properties of this compound, including charge transfer pathways and electron distribution, can be investigated using a combination of computational methods and spectroscopic techniques. DFT calculations are instrumental in determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) samipubco.comresearchgate.net.

Electronic Distribution: The molecule consists of an electron-rich naphthalene moiety and an isophthalic acid moiety which is substituted with two electron-withdrawing carboxylic acid groups. This arrangement suggests a potential for intramolecular charge transfer (ICT). The naphthalene ring acts as the electron-donating part of the molecule, while the isophthalic acid ring, with its carboxyl substituents, acts as the electron-accepting part tandfonline.comnih.gov. The distribution of the HOMO and LUMO would likely reflect this, with the HOMO density being more concentrated on the naphthalene ring and the LUMO density being more localized on the isophthalic acid portion mdpi.com.

Charge Transfer Pathways: Upon photoexcitation, an electron could be promoted from the HOMO to the LUMO, leading to a charge transfer state. The primary pathway for this intramolecular charge transfer would be through the covalent C-C bond linking the two aromatic systems. The efficiency of this charge transfer can be influenced by the dihedral angle between the naphthalene and benzene rings. A more planar conformation would facilitate better orbital overlap and more efficient charge transfer, while a larger twist angle could disrupt the conjugation and reduce the efficiency of ICT nih.gov.

In a solid-state or aggregated form, intermolecular charge transfer pathways could also become significant. These would be mediated by the intermolecular interactions discussed previously, such as π-stacking rsc.orgnih.gov. The transfer of charge between adjacent molecules is a key process in the functioning of organic semiconductors researchgate.net.

Computational Insights: Analysis of the molecular electrostatic potential (MEP) surface would visually represent the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule nih.gov. The carboxylic acid protons would be regions of high positive potential, while the carbonyl oxygens and the π-systems of the aromatic rings would exhibit negative potential. Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the charge distribution and the donor-acceptor interactions within the molecule nih.gov.

Supramolecular Architectures and Crystal Engineering of 5 Naphthalen 2 Yl Isophthalic Acid and Analogues

Directed Self-Assembly via Hydrogen Bonding Interactions

Hydrogen bonding stands as a primary directional force in the self-assembly of 5-(naphthalen-2-yl)isophthalic acid and its analogues. The carboxylic acid functional groups inherent to the isophthalic acid moiety are key players in the formation of robust and predictable hydrogen-bonded networks.

Carboxylic Acid Dimerization Motifs and Variations in Naphthalene-Isophthalate Systems

A prevalent and highly stable motif in carboxylic acids is the formation of cyclic dimers through pairs of O-H···O hydrogen bonds. nih.govresearchgate.netnih.gov This R22(8) graph set synthon is a common feature in the crystal structures of many isophthalic acid derivatives. researchgate.net However, in naphthalene-isophthalate systems, variations and expansions of this classic dimer motif can be observed. For instance, in the cocrystal of 5-(naphthalen-1-yl)isophthalic acid with dimethyl sulfoxide (B87167) and water, the conventional carboxylic acid dimer is replaced by an expanded 10-membered cyclic motif, R33(10), which incorporates water molecules into the hydrogen-bonding network. nih.gov This highlights how the presence of other hydrogen-bonding species can alter the primary recognition events between the carboxylic acid groups. nih.gov

Formation of One-Dimensional Chains and Ribbons

Beyond the formation of discrete dimers, hydrogen bonding interactions in naphthalene-isophthalate systems can propagate to form extended one-dimensional (1D) chains and ribbons. uky.edu In the crystal structure of 5-(naphthalen-1-yl)isophthalic acid cocrystallized with dimethyl sulfoxide and water, multiple O-H···O hydrogen bonds involving water molecules, carbonyl groups, and sulfoxide groups lead to the formation of double ribbons that extend along a specific crystallographic axis. nih.gov

Influence of Co-crystallized Solvent Molecules on Hydrogen Bond Networks

Co-crystallized solvent molecules can profoundly influence the hydrogen-bonding networks within the crystals of this compound and its analogues. uky.edursc.orgrsc.org Solvents can act as hydrogen bond donors or acceptors, directly participating in and modifying the hydrogen-bonding schemes. rsc.orgnih.gov

For example, in the hydrated form of a naphthalene-substituted aminobenzoic acid, water molecules prevent the direct association of the host molecules. uky.edu Instead, each host molecule forms hydrogen bonds with three water molecules, and each water molecule, in turn, participates in three hydrogen bonds, creating a complex and robust hydrogen-bonded network. uky.edu Similarly, in the case of 5-(naphthalen-1-yl)isophthalic acid, the inclusion of both dimethyl sulfoxide and water molecules leads to a layered structure where the polar core is defined by the solvent molecules and the carboxyl groups, connected through a network of O-H···O hydrogen bonds. nih.gov The presence of these solvent molecules can lead to expanded and more intricate hydrogen-bonding motifs compared to the anhydrous forms. nih.gov This demonstrates the critical role of the crystallization solvent in dictating the final supramolecular structure.

Role of Aromatic π-Stacking in Crystal Packing and Supramolecular Organization

Intra- and Intermolecular π-Stacking Interactions Involving Naphthalene (B1677914) and Isophthalate (B1238265) Moieties

Both intramolecular and intermolecular π-stacking interactions are observed in these systems. Intramolecular π-stacking can occur when conformational flexibility allows two aromatic rings within the same molecule to interact. rsc.orgrsc.org However, in the case of 5-(naphthalen-1-yl)isophthalic acid, the significant dihedral angle between the naphthalene and isophthalic acid moieties, ranging from 57.4° to 59.1°, prevents significant intramolecular π-π interactions. nih.gov

Intermolecular π-stacking, however, is a prominent feature. nih.gov In many related structures, the naphthalene and/or isophthalate rings of adjacent molecules arrange in a face-to-face or offset face-to-face manner. uky.edursc.orgresearchgate.net The strength and geometry of these interactions are influenced by the electronic nature of the aromatic rings. nih.gov For instance, the interaction between an electron-rich aromatic system and an electron-deficient one can lead to strong π-stacking. nih.gov In the solid state, these interactions often lead to the formation of one-dimensional π-stacked pillars. nih.gov

Control of Stacking Geometries and Overlaps

In the case of 5-(naphthalen-1-yl)isophthalic acid, the naphthyl residues adopt a herringbone pattern within the hydrophobic layers of the crystal structure. nih.gov This arrangement means that there are no marked interlayer π-π stacking interactions, and the crystal packing in that direction is stabilized primarily by weaker van der Waals forces. nih.gov In contrast, studies on other naphthalene-containing systems have shown that it is possible to control the extent of intramolecular π-stacking by modifying the substitution pattern on the naphthalene ring, which in turn affects the molecular packing and properties of the material. rsc.org The interplay between hydrogen bonding and π-stacking interactions ultimately dictates the final three-dimensional supramolecular architecture, and understanding this interplay is key to the rational design of crystalline materials with desired properties. rsc.org

Design and Fabrication of Multidimensional Supramolecular Frameworks

The construction of multidimensional supramolecular frameworks from this compound and related derivatives is a testament to the power of crystal engineering. The predictable geometry of the isophthalic acid unit, with its 120° disposition of carboxyl groups, combined with the large, planar surface of the naphthalene substituent, provides a robust platform for creating ordered structures. The fabrication process typically involves crystallization from suitable solvents, where non-covalent forces such as hydrogen bonding and π–π stacking guide the assembly of molecules into higher-order structures.

A common structural motif observed in the crystal structures of naphthalene-isophthalic acid derivatives and their analogues is the formation of two-dimensional (2D) layers or sheets. These planar arrangements are typically orchestrated by robust hydrogen-bonding interactions between the carboxylic acid groups.

For instance, in the solvated crystal structure of the closely related analogue, 5-(naphthalen-1-yl)isophthalic acid, the molecules assemble into distinct molecular double layers that extend parallel to the crystallographic ab plane. nih.gov The core of this double layer is hydrophilic, defined by polar carboxyl groups and solvent (water) molecules participating in O—H···O hydrogen bonds. These interactions form specific patterns, such as ten-membered cyclic motifs. nih.gov The periphery of the double layer is hydrophobic, consisting of the aromatic naphthalene and isophthalic acid backbones. nih.gov Within these hydrophobic domains, the naphthyl groups often arrange in a herringbone pattern, which maximizes van der Waals contacts while avoiding direct π–π stacking between layers. nih.gov

In another analogue, 5-[(4-carboxybenzyl)oxy]isophthalic acid, each molecule is linked to three others through three pairs of O—H···O hydrogen bonds. This extensive hydrogen-bonding network results in the formation of undulating sheets. epa.gov These examples demonstrate how the primary hydrogen-bonding synthons of the carboxylic acid groups are fundamental in generating the initial 2D framework.

CompoundKey InteractionsResulting 2D StructureReference
5-(Naphthalen-1-yl)isophthalic acidO—H···O hydrogen bondsMolecular double layers nih.gov
5-[(4-Carboxybenzyl)oxy]isophthalic acidO—H···O hydrogen bondsUndulating sheets epa.gov

While 2D layers are a foundational motif, the assembly process often extends into the third dimension, leading to complex three-dimensional (3D) supramolecular networks. The transition from 2D to 3D is typically mediated by weaker, less directional interactions or by the introduction of additional functional groups or metal centers.

In the case of 5-(naphthalen-1-yl)isophthalic acid, the 2D molecular double layers are stacked along the c-axis. The stability of this 3D packing is primarily attributed to weak van der Waals forces, as the herringbone arrangement of the naphthalene units precludes strong interlayer π–π interactions. nih.gov

For analogues like 5-[(4-carboxybenzyl)oxy]isophthalic acid, the undulating 2D sheets formed by hydrogen bonds are further linked into a stable 3D network through a combination of C—H···O hydrogen bonds and C—H···π interactions. epa.gov This illustrates a hierarchical assembly process where strong interactions define the 2D plane and weaker interactions build the structure into the third dimension. The bent molecular shape of this particular analogue, with its two benzene (B151609) rings being almost perpendicular, facilitates this complex 3D entanglement. epa.gov The creation of such 3D architectures is crucial for developing materials with porous properties suitable for guest inclusion or catalysis.

Coordination Polymers Cps and Metal Organic Frameworks Mofs Derived from Naphthalene Functionalized Isophthalic Acids

Structural Diversity and Topology of Naphthalene-Isophthalate Based MOFs/CPs:The lack of synthesized structures means there are no examples of one-dimensional chains, two-dimensional layers, or other network topologies to analyze for this specific system.

Three-Dimensional Porous Frameworks and Interpenetration Phenomena

The self-assembly of metal ions and 5-(naphthalen-2-yl)isophthalic acid, or its derivatives, can lead to the formation of robust three-dimensional (3D) frameworks. The specific topology and dimensionality of the resulting CP or MOF are influenced by several factors, including the coordination geometry of the metal center, the reaction conditions (such as temperature and solvent), and the presence of ancillary ligands.

In many instances, the large void spaces inherent in 3D frameworks synthesized from extended linkers like naphthalene-functionalized isophthalic acids are filled by one or more independent, yet interwoven, frameworks. This phenomenon, known as interpenetration, can significantly impact the porosity, stability, and sorption properties of the material. While specific examples for this compound are not extensively documented in publicly available literature, the behavior of closely related 5-substituted isophthalic acids provides valuable insights. For instance, MOFs constructed from 5,5'-(naphthalene-2,6-diyl)diisophthalic acid demonstrate the formation of diverse and adjustable porous structures. globethesis.com Similarly, other 5-substituted isophthalates have been shown to form 3D coordination polymers with topologies such as the α-polonium network. nih.gov

The degree of interpenetration can sometimes be controlled by modulating the synthetic conditions. For example, the choice of solvent can influence whether a framework crystallizes in an interpenetrated or non-interpenetrated form. This control over the framework's architecture is crucial for tuning the material's properties for specific applications, such as gas storage or separation.

Framework System Metal Ion Ligand Dimensionality & Topology Key Features
Example System 1Zn(II)5-methylisophthalic acid3D, α-polonium topologyForms hexanuclear zinc clusters as secondary building units (SBUs). nih.gov
Example System 2Mn(II)5-methoxyisophthalic acid3D, rutile topologyFeatures chains of Mn(II) centers cross-linked into a 3D network. nih.gov
Example System 3Cu(II)5-((4-carboxypyridin-2-yl)oxy)isophthalic acid3D, (4,4,4)-connectedPossesses one-dimensional channels based on paddle-wheel SBUs. rsc.org

This table presents data for related 5-substituted isophthalic acids to illustrate the potential for 3D framework formation.

Functionalization and Post-Synthetic Modification of Naphthalene-Isophthalate Frameworks

Common PSM strategies that could be applied to frameworks constructed from this compound include:

Covalent Modification: If the naphthalene (B1677914) or isophthalate (B1238265) moiety were to bear a reactive functional group (e.g., an amino or bromo group), this could serve as a handle for subsequent covalent reactions. For instance, an amino group can be readily modified to form amides or imines, introducing new chemical properties into the MOF's pores. nih.gov

Metal or Ligand Exchange: The metal ions or the organic linkers within the framework can sometimes be partially or fully exchanged with other components. This allows for the fine-tuning of the framework's electronic, magnetic, or catalytic properties.

Coordinative Modification: Functional molecules can be grafted onto the metal centers of the framework, particularly at open metal sites. This is a common method for introducing catalytic activity or enhancing gas sorption selectivity. escholarship.org

Framework-on-Framework Growth: A thin layer of a second MOF can be grown epitaxially on the surface of the primary framework, creating a core-shell structure with combined or enhanced properties. kit.edu

PSM Technique Description Potential Application Relevant Example (General MOFs)
Covalent ModificationChemical reaction on the organic linker.Introduction of new functional groups, altering surface properties.Amine functionalization of IRMOF-3. nih.gov
Metal ExchangeReplacement of metal ions in the SBUs.Tuning of catalytic or magnetic properties.Exchange of Zn2+ with Cu2+ in various MOFs.
Ligand ExchangeReplacement of organic linkers.Introduction of new pore environments and functionalities.Not broadly discussed in provided snippets.
Coordinative ModificationGrafting of molecules to metal nodes.Creation of active sites for catalysis or sensing.Not broadly discussed in provided snippets.

This table outlines general PSM techniques and their potential applicability to naphthalene-isophthalate frameworks, with examples drawn from the broader MOF literature.

Advanced Applications of 5 Naphthalen 2 Yl Isophthalic Acid and Its Coordination Assemblies in Functional Materials

Development of Chemical Sensors and Biosensors

The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) as chemical sensors is a burgeoning field. The typical mechanism involves a host-guest interaction where the analyte modulates the luminescence of the framework, providing a detectable signal. The choice of organic linker is crucial in tuning the sensor's selectivity and sensitivity. While various substituted isophthalic acids are used in this context, specific studies on 5-(naphthalen-2-yl)isophthalic acid are not prominent.

Luminescent Sensing Platforms for Metal Ion Detection (e.g., Fe(III), Cu(II), Hg(II), Pb(II) Ions)

Luminescent MOFs (L-MOFs) are widely investigated for detecting heavy metal ions, which are significant environmental pollutants. The sensing mechanism often relies on luminescence quenching, where the metal ion interacts with the framework, leading to a decrease in emission intensity.

Studies have shown that MOFs constructed from functionalized isophthalic acids can be highly effective. For instance, frameworks built with 5-aminoisophthalic acid, 5-(benzimidazole-1-yl)isophthalic acid, and 5,5′-(1,4-xylylenediamino) diisophthalic acid have demonstrated high selectivity and sensitivity for detecting Fe(III) ions in aqueous solutions. rsc.orgmdpi.comrsc.org Similarly, MOFs based on 5-R-isophthalic acids (where R is a methyl or hydroxyl group) and those incorporating 5-(4-pyridyl)-isophthalic acid have been reported as fluorescent sensors for ions like Fe(III) and Cu(II). rsc.orgresearchgate.netrsc.org These examples underscore the potential of the isophthalic acid backbone in creating robust sensing platforms, although data for the naphthalen-2-yl derivative is absent.

Detection of Small Organic Molecules and Environmental Pollutants

The detection of small organic molecules, particularly nitroaromatic compounds used in explosives and toxic industrial chemicals, is another critical application of L-MOFs. The electron-deficient nature of these analytes often leads to efficient luminescence quenching upon interaction with the electron-rich aromatic linkers of the MOF.

Research has demonstrated that coordination polymers derived from various isophthalic acid ligands can selectively detect pollutants like nitrobenzene (B124822) and 4-nitrophenol. rsc.orgrsc.orgdntb.gov.ua MOFs based on 5-(4-pyridyl)-isophthalic acid have also been explored for the detection of pesticides. researchgate.netrsc.org The large π-system of the naphthalene (B1677914) group in this compound could theoretically enhance interactions with such analytes, but experimental validation is not found in the reviewed literature.

Gas Sensing Applications for Volatile Organic Compounds (e.g., Naphthalene Vapor)

MOFs are excellent candidates for gas sensing due to their high porosity and tunable surface chemistry. Sensors can operate via changes in luminescence or electrical conductivity upon adsorption of gas molecules. While MOFs based on ligands like 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid have been studied for CO2 adsorption, research on sensing volatile organic compounds (VOCs) with isophthalic acid-based MOFs is less common. rsc.org There are no specific reports on using this compound or its assemblies for detecting VOCs, including naphthalene vapor.

Optoelectronic Materials and Device Engineering

The naphthalene unit is a well-known chromophore and electron-accepting moiety, making it a valuable component in organic semiconductors. These materials are the active components in devices like solar cells and transistors.

Electron Transport Materials in Perovskite Solar Cells (PSCs)

In perovskite solar cells, an electron transport layer (ETL) is crucial for efficiently extracting electrons and transporting them to the electrode, minimizing charge recombination and enhancing device performance and stability. Organic n-type materials are sought after for this purpose.

Naphthalene diimides (NDIs) have emerged as a highly promising class of materials for ETLs in PSCs due to their excellent electron-transport capabilities and suitable energy levels. rsc.orgnih.gov The core structure of these materials is the naphthalene system. While this compound contains a naphthalene group, its direct application or use as a precursor for ETL materials in perovskite solar cells has not been reported. The research focus remains on core-functionalized NDIs and other established organic semiconductors. ntu.edu.sgresearchgate.net

Components in Light-Emitting Devices

Coordination polymers derived from functionalized isophthalic acids are a significant area of research for developing new luminescent materials. sci-hub.se The photoluminescent properties of these materials often arise from either ligand-centered transitions, metal-centered transitions, or charge transfer between the metal and the ligand. sci-hub.se The organic linker, such as an isophthalate (B1238265) derivative, can act as an "antenna," absorbing energy and transferring it to a metal center, which then emits light. ipn.mx This is particularly effective with lanthanide ions, which are known for their sharp and characteristic emission bands. mdpi.com

While direct research on this compound in light-emitting devices is not extensively documented in current literature, studies on analogous systems provide insight into its potential. For instance, coordination polymers built from ligands like 5-(benzimidazole-1-yl)isophthalic acid and 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid have been shown to exhibit strong luminescence in the solid state at room temperature. rsc.orgnih.gov Cadmium(II) and Zinc(II) CPs based on 5-substituted isophthalates have demonstrated tunable luminescent properties, which are influenced by the specific functional group on the isophthalate ring and the choice of metal ion. nih.govresearchgate.netrsc.org The introduction of a large, conjugated naphthalene group, as in this compound, is expected to influence the electronic properties and enhance the antenna effect, potentially leading to highly efficient luminescent materials suitable for applications in light-emitting devices and sensors. sci-hub.senih.gov

Materials for Photorefractive Applications

The photorefractive effect involves a reversible change in the refractive index of a material upon exposure to non-uniform illumination. This phenomenon requires materials that are both photoconductive and possess an electro-optic response. While coordination polymers and MOFs are investigated for a wide array of optical applications, there is currently no significant research available in the public domain detailing the synthesis or characterization of materials based on this compound for photorefractive applications.

**6.3. Catalytic Activity of Naphthalene-Isophthalate MOFs/CPs

The porous and highly tunable nature of Metal-Organic Frameworks (MOFs) makes them excellent candidates for various catalytic applications. ipn.mx The combination of metal nodes and organic linkers can create active sites for a range of chemical transformations.

Catalytic Activity of Naphthalene-Isophthalate MOFs/CPs

Photocatalytic Degradation of Organic Dyes and Pollutants

MOFs have emerged as promising materials for the photocatalytic degradation of organic pollutants in water. bucea.edu.cnrsc.org The general mechanism involves the MOF absorbing light to generate electron-hole pairs. ipn.mx These charge carriers can then migrate to the surface and react with water or oxygen to produce highly reactive oxygen species, such as hydroxyl and superoxide (B77818) radicals, which in turn break down persistent organic pollutants into less harmful substances. zastita-materijala.orgresearchgate.net

The organic linker plays a crucial role, often acting as a photosensitizer. ccspublishing.org.cn While specific studies on MOFs derived from this compound for this purpose are not prominent, the principle has been demonstrated with other isophthalate-based MOFs. For example, two novel Zinc-based MOFs constructed from 5-hydroxy-2-nitroisophthalic acid and 5-(4-carboxy-2-nitrophenoxy)-2-nitroisophthalic acid have shown good photocatalytic capabilities for the degradation of methylene (B1212753) blue and methyl violet dyes under UV irradiation, with the primary active species identified as hydroxyl radicals. researchgate.net The presence of the naphthalene moiety in this compound could enhance light absorption in the UV-visible range, suggesting that its corresponding MOFs could be effective photocatalysts, though dedicated research is needed to confirm this potential. ccspublishing.org.cn

Electrocatalytic Applications

MOFs and their derivatives are increasingly being explored as electrocatalysts for important energy-related reactions, such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). Their high surface area, tunable porosity, and well-defined active sites (the metal clusters) are highly advantageous. scispace.com The performance of a MOF-based electrocatalyst can be tuned by modifying the metal centers or the organic linkers. scispace.com For instance, creating bimetallic MOFs can introduce synergistic effects that lower the energy barriers for reactions.

Currently, there is a lack of specific research focused on the electrocatalytic applications of coordination polymers or MOFs synthesized directly from this compound. However, the broader field of isophthalate-based MOFs shows promise, and the principles could be extended to naphthalene-functionalized systems.

**6.4. Gas Adsorption, Storage, and Separation Technologies

The ability to design pore environments at the molecular level makes MOFs exceptional materials for gas adsorption and separation, with applications in carbon capture, hydrogen storage, and hydrocarbon separations. rsc.org

Gas Adsorption, Storage, and Separation Technologies

Carbon Dioxide (CO2) Capture and Adsorption Properties

The capture of CO₂ from flue gas and the atmosphere is a critical technology for mitigating climate change. MOFs are considered highly promising adsorbents due to their high porosity, large surface areas, and the ability to functionalize their pore surfaces to enhance CO₂ affinity. rsc.org Features such as open metal sites, ultra-microporosity, and the presence of polar functional groups on the organic linkers can significantly improve both the capacity and selectivity of CO₂ adsorption. rsc.orgnih.gov

While direct CO₂ adsorption data for MOFs from this compound is limited, research on structurally analogous ligands provides valuable insights. A systematic study of five copper-based MOF isomers generated from positional isomers of naphthalene-derived diisophthalates highlights the impact of the linker's geometry on the final structure and gas adsorption properties. researchgate.netnih.gov One such ligand, 5,5'-(naphthyl-2,6-diyl) diisophthalate, was used to create a MOF known as NOTT-103, which features an nbo topology. nih.gov Although the primary focus of the study was acetylene (B1199291) adsorption, the structural data and the general principles of gas uptake in these materials are relevant. The strategic placement of functional groups and the creation of specific pore geometries are key to maximizing gas uptake. For instance, a microporous manganese MOF using the functional linker 5-(4H-1,2,4-triazol-4-yl)isophthalic acid demonstrated favorable and selective adsorption of CO₂ over N₂ due to hydrogen-bonding interactions within its channels. nih.gov Similarly, a copper-based MOF derived from 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid also exhibited commendable selectivity for CO₂ over methane. rsc.org

The table below summarizes the structural properties of several MOFs derived from naphthalene-diisophthalate ligands, which are structurally related to this compound.

Table 1: Structural Properties of Copper-Based MOFs from Naphthalene-Derived Diisophthalate Isomers

MOF Name Ligand Used Topology
ZJNU-71 5,5'-(Naphthyl-1,3-diyl) diisophthalate (H₄L1) ssa
ZJNU-72 5,5'-(Naphthyl-1,4-diyl) diisophthalate (H₄L2) nbo
ZJNU-73 5,5'-(Naphthyl-1,5-diyl) diisophthalate (H₄L3) nbo
ZJNU-74 5,5'-(Naphthyl-1,6-diyl) diisophthalate (H₄L4) ssa
NOTT-103 5,5'-(Naphthyl-2,6-diyl) diisophthalate (H₄L5) nbo

Data sourced from a comparative study on isomeric copper-based MOFs. researchgate.netnih.gov

Adsorption and Separation of Hydrocarbons (e.g., Acetylene)

Extensive research into the applications of metal-organic frameworks (MOFs) has revealed their significant potential for the adsorption and separation of various hydrocarbons, including the challenging separation of acetylene from other light gases. This capability stems from the tunable nature of MOFs, where both the metal centers and the organic linkers can be specifically chosen to create porous structures with tailored affinities for certain molecules.

While a variety of organic linkers have been successfully employed to create MOFs for hydrocarbon separation, a thorough review of scientific literature reveals a notable absence of studies specifically investigating the use of This compound for this purpose. Searches of scholarly databases and chemical literature did not yield any published research detailing the synthesis of coordination assemblies or MOFs from this compound for the adsorption or separation of hydrocarbons, including acetylene.

Although MOFs incorporating other naphthalene-based dicarboxylate linkers have been explored for gas adsorption applications, no specific data or detailed research findings are available for coordination assemblies derived from this compound in the context of hydrocarbon or acetylene separation. Therefore, it is not possible to provide data tables or a detailed discussion on the research findings for this specific application. The scientific community has, to date, not published any work that would allow for an assessment of its performance in this area.

Future Research Directions and Concluding Perspectives

Innovations in Synthetic Methodologies for Naphthalene-Isophthalic Acid Derivatives

Future research could initially focus on optimizing the synthesis of 5-(naphthalen-2-yl)isophthalic acid itself. While standard organic synthesis methods are likely applicable, developing highly efficient, scalable, and environmentally benign synthetic routes would be a crucial first step. Innovations could include exploring novel coupling reactions, such as Suzuki or Buchwald-Hartwig cross-couplings, to attach the naphthalene (B1677914) moiety to the isophthalic acid core. Furthermore, the synthesis of a broader family of this compound derivatives with additional functional groups on either the naphthalene or the isophthalic acid ring could be a promising area. These modifications would allow for fine-tuning of the electronic and steric properties of the ligand, which is essential for controlling the structures and functions of the resulting materials.

Exploration of Novel Framework Topologies and Host-Guest Interactions in MOFs/CPs

A significant area of future investigation lies in the use of this compound as an organic linker for the construction of novel MOFs and CPs. The rigid and extended aromatic system of the naphthalene group, combined with the divergent carboxylate groups of the isophthalic acid, makes it an excellent candidate for creating frameworks with unique topologies and pore environments. Researchers could explore its coordination chemistry with a wide range of metal ions, from transition metals to lanthanides, to generate new three-dimensional structures. A key research direction would be the investigation of the framework's porosity and the potential for host-guest interactions. The naphthalene moiety could offer specific binding sites for aromatic guest molecules through π-π stacking interactions, leading to applications in gas storage, separation, and catalysis.

Rational Design for Enhanced Performance in Sensor and Optoelectronic Applications

The inherent luminescent properties of the naphthalene unit provide a strong rationale for exploring the potential of this compound in sensor and optoelectronic applications. Future research should focus on the rational design of MOFs and CPs where the luminescence of the framework is sensitive to the presence of specific analytes. The introduction of guest molecules into the pores of a luminescent MOF can lead to either quenching or enhancement of the fluorescence, forming the basis for a chemical sensor. Furthermore, the extended π-conjugation of the ligand suggests its potential for creating materials with interesting optoelectronic properties, such as photoconductivity or nonlinear optical behavior. The design and synthesis of materials with tailored band gaps and charge transport properties would be a key focus.

Development of Multifunctional Materials Incorporating Naphthalene-Isophthalic Acid Scaffolds

An exciting frontier in materials science is the development of multifunctional materials that combine several properties within a single framework. Future research on this compound could target the creation of such materials. For instance, by incorporating magnetic metal ions, it may be possible to synthesize MOFs that exhibit both luminescence and magnetic ordering. Another avenue would be to design frameworks that combine porosity for guest encapsulation with catalytic activity, where the naphthalene-isophthalic acid scaffold not only provides the structural backbone but also participates in the catalytic process. The development of such multifunctional materials would require a deep understanding of the structure-property relationships and a high degree of control over the synthetic process.

Advanced Characterization Techniques for Understanding Structure-Property Relationships

To guide the rational design of materials based on this compound, the application of advanced characterization techniques will be indispensable. Single-crystal X-ray diffraction will be crucial for determining the precise three-dimensional structures of any resulting MOFs and CPs. Solid-state NMR spectroscopy, in conjunction with computational modeling, could provide insights into the local environment of the atoms and the nature of host-guest interactions. Advanced spectroscopic techniques, such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy, would be essential for probing the photophysical processes that govern the material's performance in sensor and optoelectronic applications. A comprehensive understanding of the relationships between the molecular structure of the ligand, the architecture of the resulting framework, and the material's properties will be the ultimate goal of these characterization efforts.

Q & A

Q. What are the most reliable synthetic methods for preparing 5-(Naphthalen-2-yl)isophthalic acid, and how can reaction purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , which allow precise aryl-aryl bond formation. Key steps include:

  • Using a palladium catalyst (e.g., Pd(PPh₃)₄) with 2-naphthaleneboronic acid and a brominated isophthalic acid precursor.
  • Optimizing solvent systems (e.g., DMF/water mixtures) and base conditions (e.g., Na₂CO₃) to enhance yield .
  • Purification via recrystallization in DMSO/water mixtures to remove unreacted boronic acids and catalyst residues. Purity should be confirmed by HPLC (>98%) and elemental analysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Single-crystal X-ray diffraction (XRD) is critical for resolving the dihedral angles between the naphthalene and isophthalic acid moieties, which influence π-stacking behavior .
  • Solid-state NMR (¹³C CP/MAS) identifies hydrogen-bonding patterns between carboxylic groups and solvent molecules (e.g., DMSO or water) .
  • FTIR spectroscopy verifies the presence of carboxylic acid dimers (stretching bands at ~2500–3000 cm⁻¹) and monitors deprotonation during salt formation .

Q. What solvent systems are optimal for studying the solubility and self-assembly of this compound?

The compound exhibits limited solubility in nonpolar solvents but dissolves in polar aprotic solvents (e.g., DMSO) due to hydrogen-bond acceptor interactions. For self-assembly studies:

  • Use DMSO/water mixtures (e.g., 1:2 v/v) to induce controlled crystallization.
  • Monitor aggregation via dynamic light scattering (DLS) or fluorescence quenching to assess π-π interactions .

Advanced Research Questions

Q. How do competing intermolecular interactions (e.g., hydrogen bonding vs. π-stacking) influence the crystal engineering of this compound?

The crystal structure reveals R₃³(10) hydrogen-bonded motifs instead of traditional carboxylic acid dimers, with water and DMSO mediating extended networks. To prioritize specific interactions:

  • Vary solvent polarity to favor either hydrophilic (H-bonding) or hydrophobic (π-stacking) domains.
  • Use temperature-dependent XRD to track structural rearrangements and validate computational models .
  • Compare with analogs (e.g., 5-(Naphthalen-1-yl) derivatives) to isolate steric vs. electronic effects .

Q. What computational methods are suitable for predicting the supramolecular behavior of this compound in hybrid materials?

  • Employ density functional theory (DFT) to calculate electrostatic potential maps, identifying regions prone to H-bonding or π-π interactions.
  • Use molecular dynamics (MD) simulations in explicit solvent models (e.g., DMSO/water) to predict self-assembly pathways .
  • Validate predictions with experimental Raman spectroscopy (e.g., C=O stretching modes) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Conduct systematic literature reviews using frameworks like the PECO (Population, Exposure, Comparator, Outcome) model to identify confounding variables (e.g., solvent purity, crystallization conditions) .
  • Perform reproducibility tests under standardized conditions (e.g., ICH guidelines) and cross-validate with multiple techniques (e.g., XRD, NMR, IR) .

Q. What experimental designs are effective for optimizing reaction conditions in scale-up synthesis?

Apply factorial design of experiments (DoE) to assess variables:

  • Catalyst loading (0.5–2 mol%), temperature (80–120°C), and solvent ratios.
  • Use response surface methodology (RSM) to identify optimal yield/purity trade-offs .
  • Monitor reaction progress via in-situ FTIR or Raman spectroscopy .

Q. How can the environmental or biological toxicity of this compound be assessed systematically?

Follow ATSDR’s toxicological profile framework :

  • Step 1 : Screen for acute toxicity using in vitro assays (e.g., zebrafish embryo toxicity).
  • Step 2 : Conduct structure-activity relationship (SAR) studies against naphthalene derivatives with known toxicity data .
  • Step 3 : Perform in vivo studies (e.g., rodent models) to evaluate bioaccumulation and organ-specific effects .

Q. What strategies enhance the compound’s utility in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

  • Functionalize the carboxylic acid groups with transition-metal nodes (e.g., Zn²⁺ or Cu²⁺) to stabilize porous architectures.
  • Use solvothermal synthesis to control framework dimensionality and pore size .
  • Characterize gas adsorption (e.g., CO₂, H₂) via volumetric or gravimetric methods .

Q. How should researchers integrate theoretical frameworks into studies of this compound’s reactivity or applications?

Align experiments with crystal engineering principles (e.g., supramolecular synthons) or materials science theories (e.g., charge transport in π-conjugated systems). For example:

  • Apply Hirshfeld surface analysis to quantify intermolecular interactions in crystallographic data .
  • Use Marcus theory to model electron-transfer kinetics in electrochemical applications .

Methodological Notes

  • Data Validation : Cross-reference XRD results with Cambridge Structural Database (CSD) entries to confirm novelty .
  • Safety Protocols : Handle DMSO solutions under fume hoods to avoid respiratory exposure; use PPE for skin/eye protection .
  • Ethical Reporting : Disclose all synthetic modifications and negative results to improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.